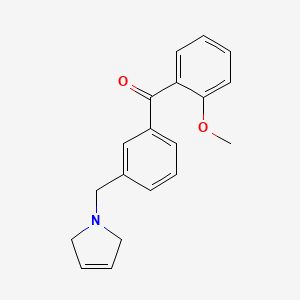
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanon
Übersicht
Beschreibung
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rolle in der Arzneimittelforschung
2,5-Dimethylpyrrol-Verbindungen, die strukturell dem fraglichen Stoff ähneln, sind aufgrund ihrer vielfältigen biologischen Aktivitäten wie antibakterieller, antihypertensiver und antituberkulärer Wirkung vielversprechende Ausgangsstoffe in der Arzneimittelforschung .
Antileishmaniale Wirksamkeit
Eine Reihe von einzigartig funktionalisierten 2,3,-Dihydro-1H-Pyrrolo-Derivaten, die strukturelle Ähnlichkeiten mit der Verbindung aufweisen, wurden synthetisiert und auf ihre antileishmaniale Wirksamkeit gegen viszerale Leishmaniose (VL) untersucht .
Zytotoxische Aktivität
Derivate von Pyrrol, einer strukturellen Komponente der Verbindung, haben eine gute zytotoxische Aktivität gegen einige Krebszelllinien gezeigt .
Breites Spektrum an biologischen Eigenschaften
Imidazol, ein fünfgliedriger heterocyclischer Rest, der drei Kohlenstoff-, zwei Stickstoff-, vier Wasserstoffatome und zwei Doppelbindungen enthält, ist bekannt für sein breites Spektrum an chemischen und biologischen Eigenschaften. Es ist der Grundkern einiger Naturstoffe wie Histidin, Purin, Histamin und DNA-basierter Strukturen .
Therapeutisches Potenzial
Die Derivate von 1, 3-Diazol zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimycobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, antiamoebische, antihelminthische, antifungale und ulzerogene Aktivitäten .
Wirkmechanismus
Target of Action
Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, pyrrolopyrazine derivatives, which share a similar structure, have shown a wide range of biological activities . The mode of action of these compounds often involves interactions with cellular targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to affect various biochemical pathways . These compounds have shown a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
A related compound, a 2,3-dihydro-1h-pyrrolo[3,4-b]quinolin-1-one derivative, demonstrated stability in both simulated gastric fluid and simulated intestinal fluid , suggesting potential bioavailability.
Result of Action
Compounds with similar structures have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These activities suggest that the compound may have similar effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELBGCXSNNCYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643467 | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-65-6 | |
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















